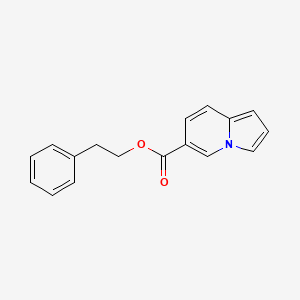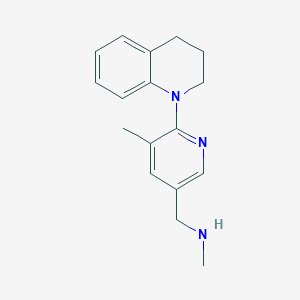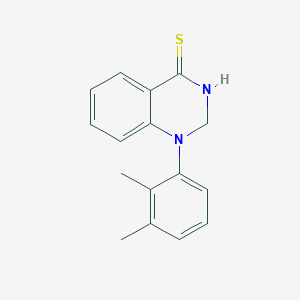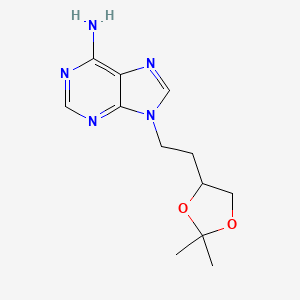
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a quinoline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione typically involves the reaction of quinoline derivatives with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-based derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound has a fluorophenyl group instead of a quinoline moiety, leading to different chemical and biological properties.
4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione: The presence of a furan ring instead of quinoline results in distinct reactivity and applications.
Thenoyltrifluoroacetone: This compound contains a thiophene ring, which imparts unique characteristics compared to the quinoline-containing compound.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a quinoline moiety, which confer specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C13H8F3NO2 |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-quinolin-6-ylbutane-1,3-dione |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2 |
Clave InChI |
KRSLZAISYKFNLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)CC(=O)C(F)(F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)

![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850423.png)

![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
